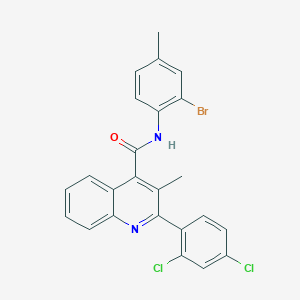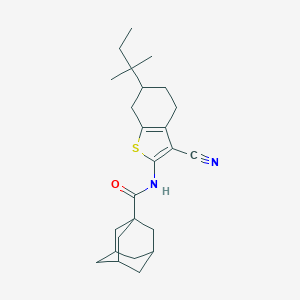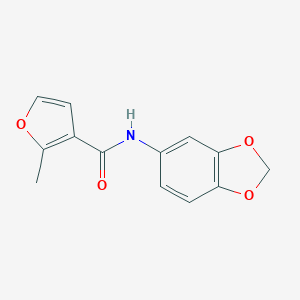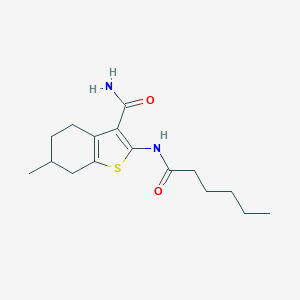
Acide 2-(4-méthylphényl)quinoléine-4-carboxylique
Vue d'ensemble
Description
2-(4-Methylphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core substituted with a 4-methylphenyl group at the 2-position and a carboxylic acid group at the 4-position.
Applications De Recherche Scientifique
2-(4-Methylphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
Mode of Action
It is known that quinoline derivatives interact with their targets, potentially leading to inhibition of the target enzymes .
Biochemical Pathways
Given its potential role as an inhibitor of alkaline phosphatases, it may impact pathways regulated by these enzymes .
Pharmacokinetics
The lipophilicity of similar compounds has been shown to influence their activity , which may suggest an impact on bioavailability.
Result of Action
The inhibition of alkaline phosphatases could potentially lead to changes in phosphate metabolism and related cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin is reacted with substituted acetophenone in the presence of a base . Another method includes the Friedlander synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as rare-earth metals, and green chemistry approaches, like microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Comparaison Avec Des Composés Similaires
- 2-Phenylquinoline-4-carboxylic acid
- 2-(2-Methylphenyl)quinoline-4-carboxylic acid
- 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid
Comparison: 2-(4-Methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Phenylquinoline-4-carboxylic acid, the presence of the 4-methyl group enhances its lipophilicity and potentially its ability to cross biological membranes . The methoxy-substituted derivative may exhibit different electronic properties, affecting its reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
20389-05-3 |
|---|---|
Formule moléculaire |
C17H12NO2- |
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20)/p-1 |
Clé InChI |
CKOMAFAOCHXEQX-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Q1: What is the molecular formula and structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid?
A1: While the abstract does not explicitly state the molecular weight, it provides the molecular formula of the compound, which is C17H13NO2 []. Based on this formula, the molecular weight can be calculated as 263.28 g/mol. The structure, as inferred from the name and confirmed by the abstract's description of planes and angles, consists of a quinoline ring system with a carboxylic acid group at the 4-position and a 4-methylphenyl group substituted at the 2-position.
Q2: What types of intermolecular interactions are present in the crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid?
A2: The abstract mentions that molecules of 2-(4-Methylphenyl)quinoline-4-carboxylic acid interact in the crystal structure through hydrogen bonding and C–H⋯O interactions []. Specifically, O—H⋯.N hydrogen bonds link molecules into chains along the b-axis, and these chains are further connected by C—H⋯O interactions to form two-dimensional networks parallel to the ab plane.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B447980.png)

![4-tert-butyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B447982.png)
![6-Tert-butyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447983.png)
![6-(5-{2-Nitrophenyl}-2-furyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447987.png)
![2-[(3-Bromobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447989.png)

![Biphenyl-4,4'-diylbis{[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone}](/img/structure/B447993.png)
![Methyl 4-[(5-bromo-1-naphthoyl)amino]benzoate](/img/structure/B447995.png)




![Propyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448001.png)
